1-[(4-Fluorophenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine
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Overview
Description
1-(p-Fluorophenyl)piperazine , is a chemical compound with the following properties:
Formula: C10H13FN2
Molecular weight: 180.22 g/mol
IUPAC Standard InChI: InChI=1S/C10H13FN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2
Preparation Methods
Synthetic Routes: The synthesis of 1-(p-Fluorophenyl)piperazine involves various routes. One example is the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines .
Chemical Reactions Analysis
1-(p-Fluorophenyl)piperazine can undergo several types of reactions:
Substitution: It can participate in nucleophilic substitution reactions.
Reduction: Reduction of the fluorine substituent may occur.
Other Transformations: Further functionalization reactions are possible.
Common reagents and conditions:
Nucleophilic Substitution: Alkyl halides, amines, and bases.
Reduction: Hydrogenation or metal hydrides.
Major products:
Substituted Piperazines: Various derivatives with modified substituents.
Scientific Research Applications
1-(p-Fluorophenyl)piperazine finds applications in:
Medicinal Chemistry: As a scaffold for drug development.
Neuroscience: Studied for its potential effects on neurotransmitter systems.
Chemical Biology: Used in target identification and validation.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
1-(p-Fluorophenyl)piperazine shares similarities with other piperazine derivatives, such as 1-[(4-Fluorobenzyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine . Its uniqueness lies in the combination of the fluorophenyl group and the pyridinylmethyl moiety.
Remember that this compound’s applications and properties may continue to evolve as research progresses
Properties
Molecular Formula |
C16H18FN3O2S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C16H18FN3O2S/c17-15-1-3-16(4-2-15)23(21,22)20-11-9-19(10-12-20)13-14-5-7-18-8-6-14/h1-8H,9-13H2 |
InChI Key |
RQTPQTFKDGKTFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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